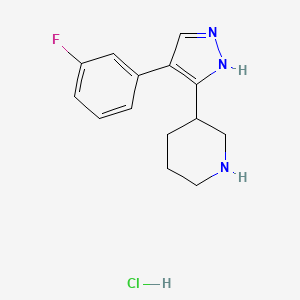

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride

Description

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a 3-fluorophenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Fluorine substitution is a critical design element, often improving metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

3-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3.ClH/c15-12-5-1-3-10(7-12)13-9-17-18-14(13)11-4-2-6-16-8-11;/h1,3,5,7,9,11,16H,2,4,6,8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOYRPSPKMTJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)C3=CC(=CC=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or piperidine moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development. Notably:

- Anti-inflammatory Properties : Research has indicated that derivatives of pyrazole compounds, including those similar to 3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride, show promising anti-inflammatory effects. For instance, certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic roles in treating inflammatory diseases .

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains and fungi. Studies have shown that compounds with similar structures can inhibit the growth of pathogens like E. coli and Aspergillus niger, making them potential candidates for developing new antimicrobial agents .

- Anticancer Potential : Some pyrazole derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, highlighting the need for further investigation into their efficacy and safety in clinical settings .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Central Nervous System (CNS) Disorders

Research indicates that compounds with piperidine and pyrazole moieties can act as modulators of neurotransmitter systems. They may serve as potential treatments for conditions such as anxiety and depression by influencing serotonin and dopamine pathways.

Glycine Transporter Inhibition

Recent studies have focused on designing inhibitors for glycine transporters (GlyT1). Compounds similar to this compound have been investigated for their ability to inhibit GlyT1, which is implicated in various neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Piperidine Integration : The piperidine ring is commonly introduced via nucleophilic substitution or coupling reactions with activated halides.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Hydrazine + Carbonyl Compound | Pyrazole formation |

| 2 | Nucleophilic Substitution | Piperidine Derivative + Halide | Piperidine integration |

| 3 | Hydrochloric Acid Treatment | Final Compound + HCl | Formation of Hydrochloride Salt |

Case Studies

Several case studies highlight the applications of pyrazole derivatives in drug development:

- Case Study 1 : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Among them, compounds with a piperidine structure showed up to 85% inhibition of TNF-α at micromolar concentrations compared to standard drugs like dexamethasone .

- Case Study 2 : In another study, pyrazole derivatives were evaluated for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that specific modifications to the pyrazole ring enhanced antibacterial activity significantly .

Mechanism of Action

The mechanism of action of 3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride

- Structure : Replaces pyrazole with a 1,2,4-triazole ring and introduces a cyclopropyl substituent.

- Molecular Formula : C₁₀H₁₆N₄·2ClH

- Molecular Weight : 265.18

- CAS RN : 1305712-63-3

- Notes: Triazole rings are known for hydrogen-bonding capabilities, which may enhance target interactions. The cyclopropyl group could influence steric effects and lipophilicity .

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

Substituent Variations on Pyrazole

4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Hydrochloride

- Structure : Pyrazole substituted with a trifluoromethyl group instead of 3-fluorophenyl.

- Molecular Formula : C₉H₁₃ClF₃N₃

- Molecular Weight : 255.67

- CAS RN : 1803600-71-6

- Notes: The trifluoromethyl group increases electronegativity and may enhance binding to hydrophobic enzyme pockets. Such modifications are common in kinase inhibitors .

3-(4-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride

- Structure : Features a methyl group on the pyrazole ring.

- Molecular Formula : C₉H₁₅N₃·2HCl

- Notes: Methyl groups are often used to modulate solubility and reduce metabolic oxidation.

Pharmacologically Active Analogs

AZD1152 and Intermediates

- Structure : Complex molecules containing pyrazol-3-yl linked to quinazoline, with a 3-fluorophenyl group (e.g., AZD1152).

- Pharmacological Role : Aurora kinase inhibitor used in cancer therapy. The pyrazole-piperidine motif may contribute to kinase binding affinity .

Paroxetine-Related Compounds

- Structure : Piperidine derivatives substituted with benzodioxol and fluorophenyl groups (e.g., paroxetine hydrochloride).

- Molecular Formula: C₁₉H₂₀FNO₃·HCl (paroxetine hydrochloride)

- Pharmacological Role : Antidepressants targeting serotonin reuptake. Fluorine substitution improves CNS penetration and efficacy .

Biological Activity

3-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 298.35 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is known for its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro tests have shown that several derivatives, including those similar to this compound, possess notable antibacterial and antifungal activities.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 4a | 0.22 μg/mL | Excellent |

| 5a | 0.25 μg/mL | Excellent |

| 7b | 0.20 μg/mL | Excellent |

| Target | Staphylococcus aureus | Inhibition of biofilm formation |

The compound demonstrated effectiveness against various pathogens, including Staphylococcus aureus, which is critical in treating infections related to biofilm formation .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored, particularly in inhibiting cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (PDAC).

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1f | MDA-MB-231 | 10 | Induces apoptosis |

| 4b | PDAC | N/A | Inhibits invasion |

The compound 1f was particularly noted for impairing cell invasion and migration while inducing apoptosis through the inhibition of signaling pathways such as ERK phosphorylation and NF-κB signaling .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts. The study highlighted the importance of substituent position and electronic effects on antimicrobial potency .

Case Study 2: Anticancer Mechanisms

Research on the anticancer mechanisms of pyrazole derivatives revealed that these compounds could modulate apoptotic pathways in cancer cells. The study demonstrated that specific structural modifications led to increased selectivity towards tumor cells while minimizing cytotoxic effects on normal cells .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-(3-fluorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole ring formation and subsequent coupling with a piperidine moiety. For example, coupling pyrazole intermediates with halogenated piperidine derivatives using palladium catalysts (e.g., Pd₂(dba)₃ and XPhos) under inert atmospheres is critical. Reaction optimization includes controlling temperature (e.g., 100°C for 12 hours) and stoichiometric ratios of reagents like Cs₂CO₃ to facilitate Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Purification via reverse-phase chromatography or recrystallization improves yield (e.g., 70% yield after HPLC purification) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the fluorophenyl and piperidine moieties, with characteristic shifts for aromatic protons (δ 7.2–7.8 ppm) and piperidine NH (δ ~1.5–3.0 ppm). Liquid chromatography-mass spectrometry (LC/MS) verifies molecular weight ([M+H]⁺ calculated vs. observed). High-performance liquid chromatography (HPLC) with UV detection at 206 nm assesses purity (>98%), while differential scanning calorimetry (DSC) determines melting points (e.g., 175–177°C) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Although direct GHS classification data is limited for this compound, structurally related piperidine derivatives require precautions against hygroscopicity and moisture-induced degradation. Use inert atmospheres (N₂/Ar) during synthesis, store at –20°C in sealed containers with desiccants, and employ personal protective equipment (PPE) including nitrile gloves and fume hoods. Emergency response for spills involves neutralization with sodium bicarbonate and disposal via incineration .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches can predict optimal conditions for coupling reactions. For example, ICReDD’s integrated approach combines computational screening of ligand-catalyst pairs (e.g., XPhos vs. SPhos) with experimental validation to reduce trial-and-error iterations. Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize solvent systems (e.g., DMF vs. dioxane) and temperatures .

Q. What mechanistic insights explain discrepancies in catalytic efficiency across reported synthetic routes?

- Methodological Answer : Variations in palladium catalyst performance (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) may arise from differences in ligand coordination and oxidative addition rates. For instance, XPhos enhances steric bulk, favoring coupling with hindered aryl halides, while smaller ligands like PPh₃ may underperform. Contradictory yields (29% vs. 88% in intermediate steps) could reflect competing side reactions (e.g., dehalogenation) under acidic conditions .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical data. For pyrazole-piperidine hybrids, crystals grown via slow evaporation in DCM/hexane mixtures can reveal dihedral angles between aromatic rings (e.g., 110.6° for C19–C18–C17) and hydrogen-bonding networks stabilizing the hydrochloride salt. Flack parameter analysis confirms absolute configuration .

Q. What strategies mitigate intermediate instability during multi-step synthesis?

- Methodological Answer : Boc-protection of the piperidine NH group (e.g., using Boc₂O and DMAP) prevents undesired side reactions. For air-sensitive intermediates like pyrazole boronic esters, use Schlenk-line techniques and low-temperature (–78°C) lithiation. Stabilize hydrochloride salts via lyophilization and avoid prolonged exposure to aqueous acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.